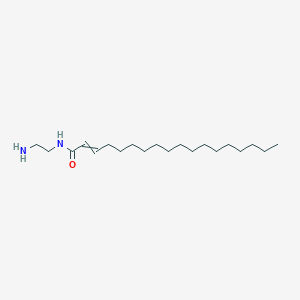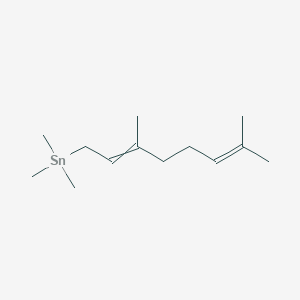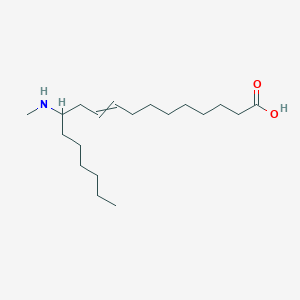
12-(Methylamino)octadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Methylamino)octadec-9-enoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a methylamino group attached to the 12th carbon of an octadec-9-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methylamino)octadec-9-enoic acid can be achieved through several methods. One common approach involves the macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid. This process can be carried out using various catalysts and reagents, such as imidazole salts, NaH-promoted reactions, and lipase-catalyzed reactions . Another method involves the esterification of ricinoleic acid with maleic or succinic anhydride, followed by further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, biotechnological approaches, such as the use of monooxygenase enzymes, can be employed to produce this compound from renewable resources like vegetable oils .
Análisis De Reacciones Químicas
Types of Reactions
12-(Methylamino)octadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and substituted fatty acid derivatives. These products can have diverse applications in different fields.
Aplicaciones Científicas De Investigación
12-(Methylamino)octadec-9-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 12-(methylamino)octadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and cell signaling pathways. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the suppression of inflammatory mediators and the stimulation of tumor suppressor genes .
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid (9-Octadecenoic acid): A monounsaturated fatty acid with a similar structure but lacking the methylamino group.
Ricinoleic Acid (12-Hydroxy-9-cis-octadecenoic acid): Contains a hydroxyl group instead of a methylamino group.
Elaidic Acid (trans-9-Octadecenoic acid): A trans isomer of oleic acid with different physical properties.
Uniqueness
12-(Methylamino)octadec-9-enoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications.
Propiedades
Número CAS |
112564-64-4 |
|---|---|
Fórmula molecular |
C19H37NO2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
12-(methylamino)octadec-9-enoic acid |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20-2)16-13-10-8-6-7-9-11-14-17-19(21)22/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3,(H,21,22) |
Clave InChI |
MFDIBBZSUSJYAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
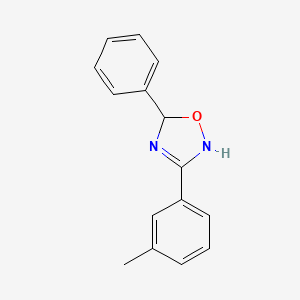
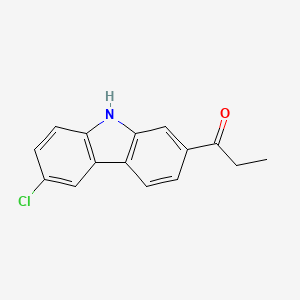


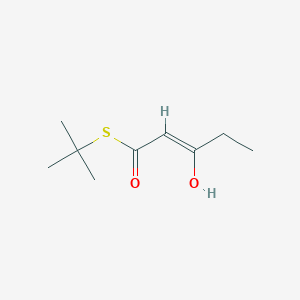
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

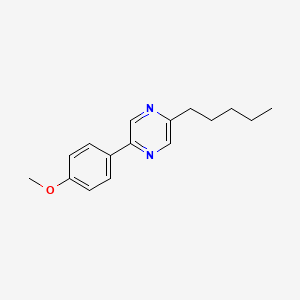
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
